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Audience: Researchers, scientists, and drug development professionals.

Executive Summary
Cyclosporin C, a member of the cyclosporin family of cyclic undecapeptides, has

demonstrated notable antiviral properties in preliminary in vitro and in vivo studies. This

document provides a comprehensive technical overview of the existing research on the

antiviral effects of Cyclosporin C and its close analog, Cyclosporin A. It includes a summary of

quantitative antiviral activity, detailed experimental protocols for assessing these effects, and a

depiction of the key signaling pathways involved in its mechanism of action. The data

presented herein suggests that Cyclosporin C warrants further investigation as a potential

broad-spectrum antiviral agent.

Quantitative Antiviral Data
The antiviral efficacy of cyclosporins has been evaluated against a range of viruses. The

following tables summarize the key quantitative data from these preliminary studies, focusing

on the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The

Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is also provided as a measure of

the compound's therapeutic window.

Table 1: Antiviral Activity of Cyclosporin A against Coronaviruses

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1669523?utm_src=pdf-interest
https://www.benchchem.com/product/b1669523?utm_src=pdf-body
https://www.benchchem.com/product/b1669523?utm_src=pdf-body
https://www.benchchem.com/product/b1669523?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Virus
Strain

Cell Line
Assay
Type

EC50
(µM)

CC50
(µM)

Selectivit
y Index
(SI)

Referenc
e

SARS-

CoV-2
Huh7.5

Dose-

response
~2.5 >10 >4 [1]

SARS-

CoV-2
Calu-3

Dose-

response
~5 >20 >4 [1]

HCoV-

229E
Huh7

Luciferase

Reporter
0.92 >20 >21.7 [2]

MERS-

CoV
Vero E6

CPE

Reduction

9 (in

combinatio

n)

Not

Reported

Not

Applicable
[3]

Table 2: Antiviral Activity of Cyclosporin Analogs against Coronaviruses

Compo
und

Virus
Strain

Cell
Line

Assay
Type

EC50
(µM)

CC50
(µM)

Selectiv
ity
Index
(SI)

Referen
ce

Isocyclos

porin A

SARS-

CoV-2
Huh7.5

Dose-

response
~1 >10 >10 [1]

Cyclospo

rin B

SARS-

CoV-2
Huh7.5

Dose-

response
~3 >10 >3.3 [1]

Alisporivi

r

HCoV-

229E
Huh7

Luciferas

e

Reporter

1.37 >20 >14.6 [2]

NIM811
HCoV-

229E
Huh7

Luciferas

e

Reporter

1.19 >20 >16.8 [2]

Experimental Protocols
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The following are detailed methodologies for key experiments cited in the preliminary studies of

Cyclosporin C's antiviral effects.

In Vitro Antiviral Activity Assay (Plaque Reduction
Assay)
This protocol is a standard method for determining the concentration of an antiviral compound

that inhibits viral replication by 50% (EC50).

Materials:

Vero E6 cells (or other susceptible cell line)

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Virus stock (e.g., SARS-CoV-2)

Cyclosporin C (dissolved in DMSO)

Agarose or Methylcellulose

Crystal Violet solution

Phosphate Buffered Saline (PBS)

6-well plates

Procedure:

Cell Seeding: Seed Vero E6 cells in 6-well plates at a density of 5 x 10^5 cells/well and

incubate at 37°C with 5% CO2 until a confluent monolayer is formed.

Compound Preparation: Prepare serial dilutions of Cyclosporin C in DMEM.
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Infection: Aspirate the culture medium from the cells and infect with the virus at a multiplicity

of infection (MOI) of 0.01 for 1 hour at 37°C.

Treatment: After incubation, remove the virus inoculum and wash the cells with PBS. Add the

serially diluted Cyclosporin C to the respective wells. A "no drug" control should be

included.

Overlay: Overlay the cells with a mixture of 2x DMEM and 1.2% agarose or methylcellulose.

Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are

visible.

Staining: Fix the cells with 10% formalin for 1 hour and then stain with 0.5% crystal violet

solution for 15 minutes.

Quantification: Wash the plates with water and count the number of plaques in each well.

The EC50 value is calculated as the concentration of Cyclosporin C that reduces the

number of plaques by 50% compared to the "no drug" control.

Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of a compound that reduces cell viability by 50%

(CC50).

Materials:

Vero E6 cells (or other relevant cell line)

DMEM with 10% FBS

Cyclosporin C (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

96-well plates
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Procedure:

Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and

incubate overnight.

Treatment: Add serial dilutions of Cyclosporin C to the wells and incubate for the same

duration as the antiviral assay (e.g., 48-72 hours). Include a "no drug" control.

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Calculation: The CC50 value is determined as the concentration of Cyclosporin C that

reduces the absorbance by 50% compared to the "no drug" control.

Signaling Pathways and Mechanisms of Action
The antiviral effect of Cyclosporin C is primarily attributed to its interaction with host cell

proteins, particularly cyclophilins. This interaction disrupts viral replication processes. The

following diagrams illustrate the key signaling pathways and experimental workflows.

Mechanism of Action of Cyclosporin
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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